molecular formula C13H8N6S B2473506 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide CAS No. 477853-41-1

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide

Cat. No.: B2473506
CAS No.: 477853-41-1
M. Wt: 280.31
InChI Key: GGVOSPMDPLDINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a heterocyclic compound featuring a fused triazoloquinoxaline core with a pyrimidinyl sulfide substituent. Its structure combines a quinoxaline scaffold (a bicyclic system of two fused pyrazine rings) with a [1,2,4]triazole moiety, further substituted at the 4-position by a sulfur-linked pyrimidinyl group.

The synthesis of such fused heterocycles typically involves multi-step reactions, including cyclization, nucleophilic substitution, or coupling strategies.

Properties

IUPAC Name

4-pyrimidin-2-ylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVOSPMDPLDINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoloquinoxaline compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the pyrimidinyl group enhances the compound's efficacy against various pathogens .

Anticancer Potential

The compound has been evaluated for its anticancer activity. A preliminary study highlighted the synthesis of related quinoline derivatives that showed inhibitory effects on tumor cell-specific pyruvate kinase M2 isoform, suggesting that similar triazoloquinoxaline derivatives could also serve as effective anticancer agents . The mechanism may involve modulation of metabolic pathways critical for cancer cell proliferation.

Neurological Applications

The structure of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide suggests potential interactions with central nervous system receptors. Compounds in this class have been shown to act as antagonists at adenosine receptors, which are implicated in various CNS disorders. This positions them as candidates for treating conditions such as anxiety and depression by modulating excitatory neurotransmission .

Antimicrobial Studies

A study conducted on a series of triazoloquinoxaline derivatives demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, with some compounds showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .

Anticancer Research

In a recent investigation into quinoline derivatives, several compounds exhibited selective inhibition of tumor cell growth. The study emphasized the importance of structural modifications in enhancing anticancer activity. This finding supports the hypothesis that this compound could be optimized for better efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide with key analogues reported in the literature:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Activities
This compound (Target Compound) Triazolo[4,3-a]quinoxaline Pyrimidinyl sulfide (-S-C₅H₃N₂) ~380 (estimated)* Kinase inhibition (hypothetical)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Pyrazolo[3,4-d]pyrimidine Imino, p-tolyl, amine 280.3 Antimicrobial, enzyme inhibition
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3) Pyrazolo[3,4-d]pyrimidine Hydrazine (-NH-NH₂), p-tolyl 256.3 Precursor for heterocyclic derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7) Pyrazolo-triazolo-pyrimidine Fused triazole-pyrimidine ~290 (estimated) Isomerization studies
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6) Pyrazolo-triazolo-pyrimidine (isomer) Rearranged triazole ring ~290 (estimated) Thermal stability, distinct reactivity

*Molecular weight estimated based on structural similarity.

Key Differences and Implications:

Core Heterocycle: The target compound’s triazoloquinoxaline core distinguishes it from pyrazolopyrimidines (e.g., Compounds 2, 3) and pyrazolotriazolopyrimidines (e.g., Compounds 6–9).

Functional Groups :

  • The pyrimidinyl sulfide substituent introduces a sulfur atom, which may enhance lipophilicity compared to amine or hydrazine groups in analogues (Compounds 2, 3). Sulfur-containing groups are also prone to oxidation, affecting metabolic stability .

Isomerization Behavior: Pyrazolotriazolopyrimidines (Compounds 6–9) undergo isomerization under varying conditions, altering their reactivity and stability.

Synthetic Complexity: The synthesis of triazoloquinoxalines likely requires more specialized reagents (e.g., quinoxaline precursors) compared to pyrazolopyrimidines, which are often synthesized from simpler pyrazole intermediates .

Research Findings and Pharmacological Insights

  • Kinase Inhibition: Triazoloquinoxalines are hypothesized to inhibit kinases due to structural mimicry of ATP-binding pockets. The pyrimidinyl sulfide group may target cysteine residues in kinases via covalent bonding, a mechanism less common in amine/hydrazine analogues .
  • Antimicrobial Activity : While Compounds 2 and 3 exhibit antimicrobial properties, the target compound’s sulfide group could broaden its spectrum against sulfur-dependent pathogens.
  • Stability: The fused triazoloquinoxaline core may confer greater thermal stability compared to pyrazolotriazolopyrimidines, which isomerize under heat .

Biological Activity

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound combines structural features from pyrimidine, triazole, and quinoxaline, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C13H8N6S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 477853-41-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Quinoxaline Core : Condensation of o-phenylenediamine with a diketone (e.g., glyoxal).
  • Introduction of the Triazole Ring : Reaction with hydrazine and an aldehyde.
  • Formation of the Pyrimidine Ring : Reaction with a pyrimidine derivative under basic conditions.

Anticancer Activity

Recent studies have demonstrated that compounds related to the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The MTT assay has shown that derivatives of triazoloquinoxaline exhibit stronger cytotoxic activity than cisplatin against breast cancer cell lines MCF-7 and MDA-MB-231. These compounds induce apoptosis through caspase activation and modulate pathways involving NF-κB and p53 .
CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-75.0Apoptosis via caspase activation
3bMDA-MB-2314.5NF-κB suppression, ROS increase

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains, suggesting potential as broad-spectrum antimicrobials .

Other Biological Activities

In addition to anticancer and antimicrobial effects, preliminary research indicates potential anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a broader therapeutic potential .

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of triazoloquinoxaline derivatives reported that modifications in the structure significantly influenced biological activity. The most active compounds were identified as those that induced apoptosis through mitochondrial pathways and inhibited cell proliferation in vitro.

Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial activity of various triazoloquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the quinoxaline core enhanced antimicrobial potency significantly compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.